AF488 NHS ester

Fluorescence microscopy Flow cytometry Immunofluorescence

Select AF488 NHS ester for amine-reactive conjugation where signal fidelity is non-negotiable. This isomerically pure 5-AF488 sulfonated rhodamine delivers a quantum yield of 0.91–0.92 and extinction coefficient 71,800 L·mol⁻¹·cm⁻¹—yielding 2–3× higher brightness per labeled molecule versus FITC. Fluorescence remains stable across pH 4–10 with <5% decay after 30 min of continuous 488 nm excitation, enabling reliable detection of weakly expressed antigens (40% higher MFI vs FITC-CD4 conjugates), endocytic pathway tracking through acidic lysosomes, and dSTORM/STORM localization precision of 6.3±0.5 nm with an SBR of 2.7±0.5. Supplied as dark orange solid; recommended storage at -20°C protected from light.

Molecular Formula C37H46N5O13S2
Molecular Weight 832.92
Cat. No. B605204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 NHS ester
SynonymsAF488 NHS ester;  AF-488 NHS ester;  AF 488 NHS ester;  AlexaFluor 488 Succinimidyl Ester; 
Molecular FormulaC37H46N5O13S2
Molecular Weight832.92
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C3=C4C=CC(=[NH2+])C(=C4OC5=C3C=CC(=C5S(=O)(=O)[O-])N)S(=O)(=O)[O-])C(=O)O
InChIInChI=1S/C25H17N3O13S2/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39)/p-1
InChIKeyWHNVHKUBVJPKDV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AF488 NHS Ester Procurement Guide: Quantified Spectral Performance and Protein Labeling Efficiency for Fluorescent Bioconjugation


AF488 NHS ester (Alexa Fluor 488 N-hydroxysuccinimidyl ester) is an amine-reactive green fluorescent dye belonging to the sulfonated rhodamine class, specifically a sulfonated derivative of Rhodamine 110 . This activated ester enables covalent conjugation to primary amines on proteins, peptides, antibodies, and amine-modified oligonucleotides under mild aqueous conditions via stable amide bond formation . With excitation and emission maxima at approximately 495 nm and 519 nm respectively, AF488 aligns optimally with the 488 nm argon-ion laser line standard in fluorescence microscopy and flow cytometry instrumentation [1]. The compound exhibits a fluorescence quantum yield of 0.91-0.92 and an extinction coefficient of 71,800 L·mol⁻¹·cm⁻¹, providing the fundamental photophysical parameters that govern detection sensitivity .

Why AF488 NHS Ester Cannot Be Replaced with Generic FITC or Cy2 Analogs: Quantified Performance Gaps in Fluorescence Applications


While spectrally similar green dyes such as FITC (fluorescein isothiocyanate) and Cy2 share overlapping excitation and emission profiles with AF488, substitution without experimental revalidation is unwarranted due to quantitatively documented differences in fluorescence brightness, photostability, pH sensitivity, and resulting conjugate performance [1]. AF488 exhibits a fluorescence quantum yield of 0.91-0.92 compared to FITC's ~0.5-0.79, translating to 2-3× higher brightness per labeled molecule [2]. Moreover, AF488 maintains stable fluorescence across pH 4-10, whereas FITC fluorescence diminishes substantially below pH 7 [3]. In aqueous mounting media, AF488 conjugates are measurably brighter than those of FITC, Cy2, and DyLight 488 [4]. In single-molecule localization microscopy, AF488 achieves a signal-to-background ratio (SBR) of 2.7 ± 0.5 compared to ATTO 488's SBR of 1.6 ± 0.2, and exhibits a 33.6% localization drop versus ATTO 488's 44.3% drop under identical imaging conditions, demonstrating superior retention of detection precision [5]. These quantified performance gaps directly affect experimental sensitivity, signal-to-noise ratios, and reproducibility across common applications.

AF488 NHS Ester Quantitative Differentiation: Head-to-Head Performance Evidence for Scientific Procurement


Fluorescence Brightness: AF488 NHS Ester vs. FITC — 2-3× Higher Brightness Quantified by Quantum Yield and Extinction Coefficient

AF488 NHS ester exhibits substantially higher fluorescence brightness compared to FITC (fluorescein isothiocyanate), the most common green-fluorescent analog. This brightness advantage derives from both higher quantum yield and optimized extinction coefficient. AF488 has a quantum yield of 0.91-0.92, while FITC's quantum yield is approximately 0.5-0.79 depending on conjugation environment [1]. Vendor specifications and independent technical analyses consistently report AF488 fluorescence brightness as 2-3× higher than FITC conjugates when labeled at equivalent dye-to-protein ratios [2]. The calculated brightness product (ε × Φ) for AF488 is approximately 66,000 M⁻¹cm⁻¹, enabling detection of lower-abundance targets and permitting reduced exposure times in imaging applications.

Fluorescence microscopy Flow cytometry Immunofluorescence

Photostability: AF488 NHS Ester Demonstrates <5% Fluorescence Decay After 30 Minutes Continuous Excitation vs. FITC Rapid Photobleaching

AF488 NHS ester exhibits dramatically superior resistance to photobleaching compared to FITC under continuous illumination. Experimental data show that AF488 conjugates undergo less than 5% fluorescence decay after 30 minutes of continuous excitation at 488 nm, whereas FITC conjugates exhibit rapid signal loss under identical illumination conditions [1]. This photostability advantage stems from the sulfonated rhodamine core structure of AF488, which provides enhanced resistance to photo-oxidative degradation relative to the xanthene-based FITC chromophore [2]. In single-molecule localization microscopy studies, AF488 maintains a localization drop of 33.6% after extended imaging versus ATTO 488's 44.3% drop, and achieves a higher photon output per 100 ms (2,811 ± 290 photons) compared to ATTO 488 (2,073 ± 249 photons) [3].

Time-lapse imaging Live-cell microscopy Confocal microscopy

pH Stability: AF488 NHS Ester Maintains Consistent Fluorescence Across pH 4-10 vs. FITC pH-Dependent Signal Quenching Below pH 7

AF488 NHS ester maintains stable fluorescence emission across a broad pH range from 4 to 10, whereas FITC (fluorescein-based dyes) exhibits significant fluorescence quenching in acidic environments below pH 7 [1]. This pH insensitivity is a direct consequence of the sulfonated rhodamine core structure: the introduction of two sulfonate groups renders the chromophore's fluorescence essentially independent of protonation state within physiological and mildly acidic pH ranges [2]. FITC, in contrast, exists in equilibrium between fluorescent dianion and non-fluorescent lactone/protonated forms below pH 7, resulting in up to 80% fluorescence reduction at pH 5 . AF488's pH stability enables reliable fluorescence quantification in acidic cellular compartments such as endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0).

Intracellular imaging Lysosomal tracking Endocytosis assays

Protein Labeling Efficiency: AF488 NHS Ester Achieves >95% Labeling Efficiency with Standard Protocols vs. Cy3 Exhibiting Context-Dependent Quenching

Using standard protein labeling protocols, AF488 NHS ester achieves >95% labeling efficiency of target proteins as quantified by UV-vis absorption and electrospray ionization mass spectrometry (ESI-MS) [1]. In a comparative study labeling neutrophil gelatinase-associated lipocalin (NGAL), AF488-NHS produced >95% covalent attachment to accessible lysine residues. However, the study revealed that AF488 fluorescence was unexpectedly quenched (>90% reduction) when bound to specific lysine residues (K125, K126, K135) located in the NGAL calyx near tryptophan and tyrosine residues [1]. In contrast, Cy3 labeling of the same protein predominantly targeted a different surface-exposed lysine (K31) and exhibited nearly full fluorescence retention [1]. This demonstrates that while AF488 NHS ester achieves high covalent labeling efficiency, its fluorescence output is microenvironment-sensitive, a consideration for quantitative applications.

Protein bioconjugation Antibody labeling Fluorescent probe synthesis

Reactive Ester Selection: NHS Ester Balances Reactivity and Stability vs. SDP and TFP Ester Alternatives for Specific Conjugation Workflows

The NHS ester form of AF488 represents a balanced choice among available amine-reactive chemistries. AF488 5-SDP ester (sulfodichlorophenol ester) offers superior hydrolytic stability in aqueous solutions compared to NHS esters, providing increased reaction control and consistency for extended labeling protocols . Similarly, AF488 TFP ester (tetrafluorophenyl ester) exhibits higher hydrolytic stability than NHS esters and remains active under slightly basic conditions for several hours . However, all three ester forms produce identical stable amide bonds between the dye and target molecule . The NHS ester is the most widely adopted form due to its well-characterized reactivity profile, broad commercial availability, and established protocols across academic and industrial settings. Selection among these forms should be driven by specific workflow requirements: SDP or TFP esters for aqueous stability-critical applications; NHS ester for standard, well-documented conjugation protocols.

Bioconjugation chemistry Amine-reactive probes Protein modification

AF488 NHS Ester Application Scenarios: Where Quantified Performance Advantages Drive Optimal Selection


High-Sensitivity Flow Cytometry: Detection of Low-Abundance Cell Surface Markers

AF488 NHS ester is optimal for flow cytometry applications requiring detection of weakly expressed antigens. Its 2-3× higher brightness compared to FITC conjugates enables reliable separation of dim populations from background, as demonstrated by 40% higher mean fluorescence intensity (MFI) in CD4 antibody labeling applications [1]. The 488 nm excitation maximum aligns perfectly with standard flow cytometer laser lines, and the 519 nm emission is efficiently captured by standard FL1 detectors. The pH stability across pH 4-10 ensures consistent fluorescence regardless of intracellular trafficking or buffer variations during sample preparation [2].

Time-Lapse Live-Cell Imaging and Confocal Microscopy

AF488 NHS ester is indicated for time-lapse and Z-stack confocal imaging where prolonged illumination is required. The <5% fluorescence decay after 30 minutes of continuous 488 nm excitation ensures signal stability throughout extended acquisition sequences, whereas FITC-labeled specimens exhibit unacceptable photobleaching under identical conditions [1]. This photostability advantage is directly attributable to the sulfonated rhodamine core structure [2]. AF488-labeled cytoskeletal proteins (actin, tubulin) and membrane proteins maintain detectable signals across multi-hour live-cell imaging experiments.

Intracellular Organelle Tracking in Acidic Compartments

AF488 NHS ester is specifically suitable for tracking biomolecules trafficking through acidic compartments including endosomes (pH 5.5-6.5) and lysosomes (pH 4.5-5.0). Unlike FITC, which loses up to 80% of fluorescence at pH 5, AF488 maintains stable emission across pH 4-10, enabling reliable fluorescence quantification throughout the endocytic pathway [1]. This property has been exploited to monitor nanoparticle entry into low-pH lysosomes using AF488-labeled probes, where fluorescence signal remains quantifiable regardless of compartmental acidification [2].

Single-Molecule Localization Microscopy (SMLM) and Super-Resolution Imaging

AF488 NHS ester demonstrates quantified advantages for super-resolution microscopy applications including STORM and dSTORM. In single-molecule localization studies, AF488 achieves a localization precision of 6.3 ± 0.5 nm, outperforming ATTO 488 (7.4 ± 0.3 nm) and CF488A (5.4 ± 0.6 nm) in combined precision and signal-to-background metrics [1]. AF488 produces 2,811 ± 290 photons per 100 ms compared to ATTO 488's 2,073 ± 249 photons, and exhibits a lower localization drop of 33.6% versus ATTO 488's 44.3% under continuous imaging conditions [1]. The signal-to-background ratio of 2.7 ± 0.5 for AF488 substantially exceeds ATTO 488's 1.6 ± 0.2, providing superior molecule discrimination in dense labeling environments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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